

# Application Notes: Structure Elucidation of **Euphorbia Factor L7b** using NMR Spectroscopy

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## Compound of Interest

Compound Name: *Euphorbia factor L7b*

Cat. No.: *B10831879*

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## Introduction

**Euphorbia factor L7b** is a lathyrane diterpenoid isolated from the seeds of *Euphorbia lathyris*. Lathyrane diterpenoids are a class of natural products known for their complex molecular architecture and diverse biological activities, including the potential to reverse multidrug resistance in cancer cells. The precise structural characterization of these molecules is crucial for understanding their structure-activity relationships and for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such complex natural products. This document provides a detailed overview of the application of various NMR techniques for the structural determination of **Euphorbia factor L7b**.

## Molecular Structure of Euphorbia Factor L7b

The structure of **Euphorbia factor L7b**, as determined by extensive NMR analysis and X-ray diffraction, is characterized by a highly substituted tricyclic lathyrane skeleton. The systematic application of one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and the elucidation of the molecule's constitution and relative stereochemistry.

## Quantitative NMR Data Summary

The complete  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Euphorbia factor L7b** are summarized in the tables below. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants

(J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Data of **Euphorbia factor L7b** ( $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	2.89	m	9.6
2	2.23	m	
3	5.57	d	
4	2.58	m	9.2
5	5.39	d	
7	5.70	d	
8	2.35	m	5.2
9	1.85	m	
11	1.75	m	
12	5.30	d	9.6
14	2.15	m	
15	4.95	d	
16	1.05	d	6.8
17 $\alpha$	4.25	d	
17 $\beta$	4.15	d	
18	1.15	s	12.0
19	1.12	s	
20	1.78	s	
OAc-5	2.05	s	7.2
OAc-7	2.08	s	
OAc-15	1.98	s	
OCOPh-3	8.05	d	7.2
7.55	t	7.2	

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7.45	t	7.2
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Table 2:  $^{13}\text{C}$  NMR Data of **Euphorbia factor L7b** ( $\text{CDCl}_3$ )

Position	$\delta$ (ppm)	Position	$\delta$ (ppm)
1	45.1	15	78.5
2	38.2	16	16.5
3	77.3	17	64.1
4	48.9	18	29.1
5	74.5	19	17.2
6	141.2	20	15.8
7	76.1	OAc-5	170.5, 21.2
8	35.4	OAc-7	170.1, 21.4
9	33.8	OAc-15	169.8, 21.0
10	25.4	OCOPh-3	165.8, 133.1, 130.2, 129.8 (x2), 128.5 (x2)
11	30.1		
12	128.9		
13	138.5		
14	36.7		

## Experimental Protocols

### Sample Preparation

A sample of pure **Euphorbia factor L7b** (1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube for analysis.

## NMR Data Acquisition

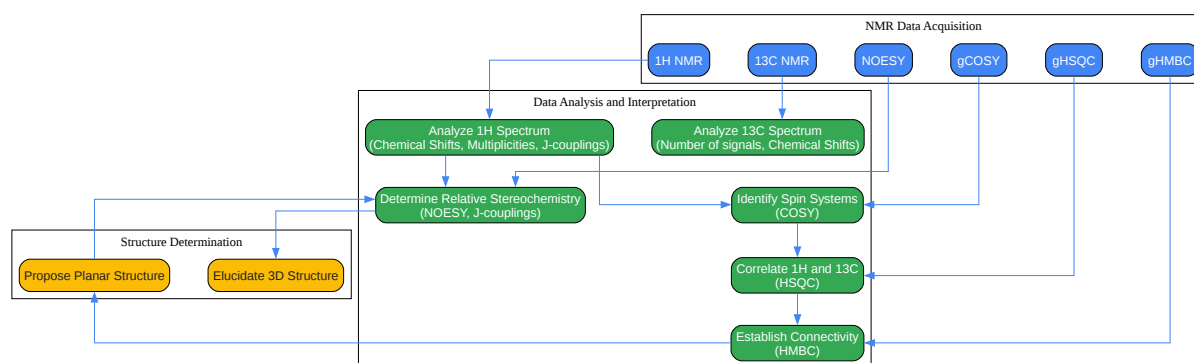
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- $^1\text{H}$  NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of 12-15 ppm, a 30-45° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR: A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired using a standard pulse program. Key parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin coupling networks. A gradient-selected COSY (gCOSY) sequence is typically used.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. A gradient-selected HSQC with adiabatic pulses for uniform excitation is recommended.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and establishing the carbon skeleton. A gradient-selected HMBC is used, with the long-range coupling delay optimized for J-couplings of 8-10 Hz.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing crucial information about the relative stereochemistry of the molecule. A phase-sensitive gradient-selected NOESY experiment with a mixing time of 300-800 ms is employed.

## Visualizations

### Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of a natural product like **Euphorbia factor L7b** using NMR spectroscopy.



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